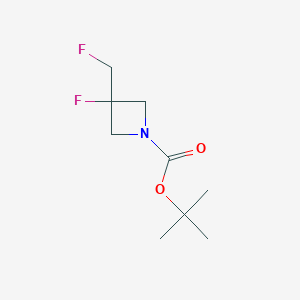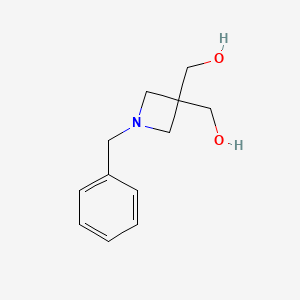
(1-苄基氮杂丁烷-3,3-二基)二甲醇
概述
描述
“(1-Benzylazetidine-3,3-diyl)dimethanol” is a chemical compound with the molecular formula C12H17NO2 . It is a heterocyclic compound that falls under the category of Azetidines .
Molecular Structure Analysis
The molecular weight of “(1-Benzylazetidine-3,3-diyl)dimethanol” is 207.27 . Unfortunately, the specific details about its molecular structure, such as the linear structure formula and InChI Key, are not provided in the search results .Physical and Chemical Properties Analysis
The boiling point and other physical and chemical properties of “(1-Benzylazetidine-3,3-diyl)dimethanol” are not provided in the search results . For a comprehensive analysis of its properties, it would be necessary to refer to detailed material safety data sheets or conduct specific laboratory tests.科学研究应用
催化活性和有机合成
(1-苄基氮杂环丙烷-3,3-二基)二甲醇衍生物在催化和有机合成中显示出潜力。Bikas等人(2018)合成了一种基于1,3-噁唑烷的配体,形成了单核Cu(II)配合物,并在苄醇氧化反应中显示出催化活性,表明其在催化氧化反应中的潜力(Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018)。
分子对接和酶抑制
Yagiz等人(2021)的研究涉及合成各种二甲基N-苄基-1H-1,2,3-三唑-4,5-二羧酸二甲酯和(N-苄基-1H-1,2,3-三唑-4,5-二基)二甲醇衍生物,这些衍生物显示出对黄嘌呤氧化酶(XO)活性的显著抑制作用。该研究还利用分子对接评估化合物的抑制模式,表明这些衍生物在开发针对XO的新型和强效抑制剂方面具有潜力(Yagiz, Noma, Altundas, Al-Khafaji, Taşkın-Tok, & Ateş, 2021)。
药物应用
Aoyama等人(2001)设计并评估了3-苄基氮杂环丙酮-2-酮衍生物作为凝血酶抑制剂,表明相关化合物在治疗受凝血酶活性影响的疾病方面具有潜在的药物应用(Aoyama, Uenaka, Kii, Tanaka, Konoike, Hayasaki‐Kajiwara, Naya, & Nakajima, 2001)。
安全和危害
未来方向
属性
IUPAC Name |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12(10-15)7-13(8-12)6-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFFCJVJVZRCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948976 | |
| Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26096-30-0 | |
| Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
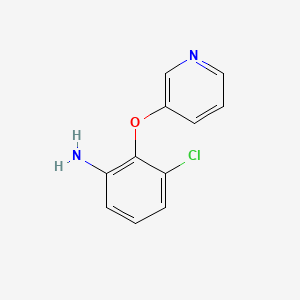
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)
![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)
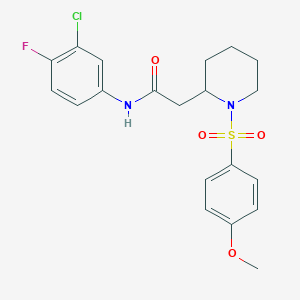
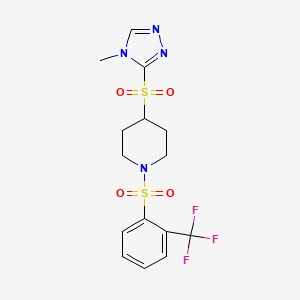
![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)
![N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)
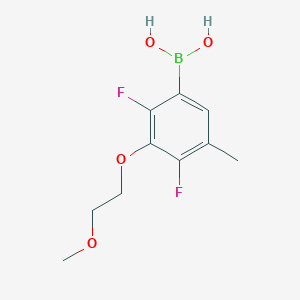


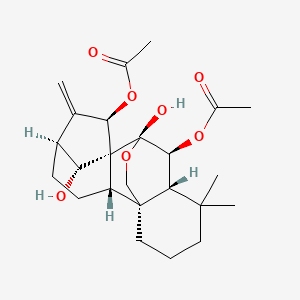
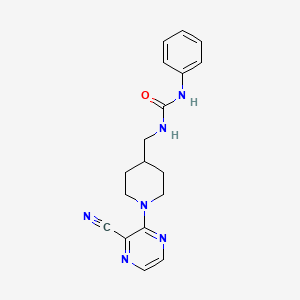
![4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2493571.png)
